N-(3,4-difluorophenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
N-(3,4-difluorophenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic small molecule featuring a dihydroquinolinone core substituted with 6,7-dimethoxy groups, a 4-ethoxybenzoyl moiety at position 3, and an N-(3,4-difluorophenyl)acetamide side chain. The dihydroquinolinone scaffold is associated with diverse biological activities, including antimicrobial and anticancer properties, while the ethoxybenzoyl and difluorophenyl groups may enhance metabolic stability and target binding via electronic and steric effects.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24F2N2O6/c1-4-38-18-8-5-16(6-9-18)27(34)20-14-32(15-26(33)31-17-7-10-21(29)22(30)11-17)23-13-25(37-3)24(36-2)12-19(23)28(20)35/h5-14H,4,15H2,1-3H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKMDVKGZHSSRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC(=O)NC4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24F2N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the ethoxybenzoyl and dimethoxy groups. The final step involves the acetamide linkage to the difluorophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s reactivity.
Substitution: Replacement of one functional group with another, which can be used to introduce new functionalities or modify existing ones.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction could produce more saturated analogs.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Features:
The target compound shares a common acetamide backbone with derivatives reported in crystallographic studies (e.g., 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide) but differs in substituents and core structure (Table 1).
Table 1: Structural Comparison of Acetamide Derivatives
Key Observations:
- Core Flexibility: The dihydroquinolinone core may adopt distinct conformational profiles compared to pyrazolyl or benzylpenicillin-like cores, influencing hydrogen-bonding patterns (e.g., R22(10) dimer formation in dichlorophenyl analogs) .
- Substituent Impact : The 4-ethoxybenzoyl and 6,7-dimethoxy groups in the target compound could enhance π-π stacking or polar interactions with biological targets, contrasting with nitro or methylsulfanyl groups in other acetamides .
Assay Methods:
Preclinical screening of similar compounds often employs microculture tetrazolium (MTT) assays to evaluate cytotoxicity across human tumor cell lines . While the target compound’s activity data are unavailable, structural analogs with dichlorophenyl or bromophenyl substituents have demonstrated variable potency depending on substituent electronic properties.
Hypothetical Activity Profile:
- Fluorine vs.
- Ethoxybenzoyl Contribution : This group could improve solubility and metabolic stability relative to nitro or sulfanyl substituents, which may confer higher reactivity but shorter half-lives .
Biological Activity
N-(3,4-difluorophenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound with potential therapeutic applications. Its unique structure suggests a range of biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound through various studies, focusing on its antibacterial, antifungal, and antioxidant properties.
The compound's molecular formula is with a molecular weight of 506.462 g/mol. It contains two fluorine atoms, which may enhance its biological activity by influencing its interaction with biological targets.
Antibacterial Activity
Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. A study evaluating various quinoline derivatives demonstrated that certain modifications led to enhanced activity against gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The structure of the compound suggests that the presence of the difluorophenyl group may contribute to its efficacy by improving membrane permeability or binding affinity to bacterial targets .
Antifungal Activity
The antifungal potential of this compound has been assessed in relation to several plant pathogens. For instance, derivatives with similar structural motifs have shown promising results against Botrytis cinerea and Phytophthora cinnamomi, with IC50 values indicating substantial inhibition of fungal growth . These findings suggest that the compound could be effective in agricultural applications or as a template for developing new antifungal agents.
Antioxidant Activity
The antioxidant activity of this compound was evaluated using the DPPH radical scavenging assay. Compounds with similar structures have demonstrated varying degrees of antioxidant activity, with IC50 values ranging from 27.20 µM to over 100 µM . This activity is crucial for potential therapeutic applications in oxidative stress-related diseases.
Case Studies
Several case studies have highlighted the biological activities of quinoline derivatives:
- Antibacterial Efficacy : A study involving a series of quinoline derivatives showed that modifications at the 2-position significantly influenced antibacterial potency. Compounds similar to this compound exhibited enhanced activity against multi-drug resistant strains .
- Fungal Inhibition : Another study focused on the antifungal properties of modified quinolines against common plant pathogens. The results indicated that specific structural features were critical for achieving high levels of antifungal activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
